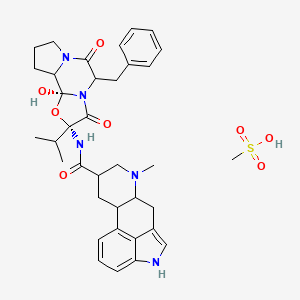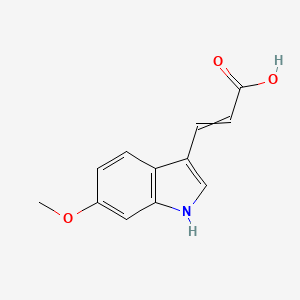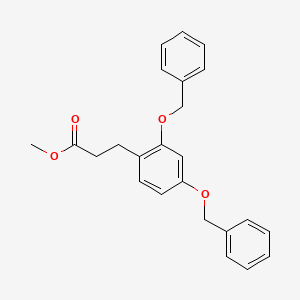
Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate: is an organic compound with the molecular formula C24H24O4. It is a derivative of propanoic acid and features two benzyloxy groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate typically involves the esterification of 3-(2,4-bis(benzyloxy)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, amines, or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with different substituents replacing the benzyloxy groups
Applications De Recherche Scientifique
Chemistry: Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esterases and other enzymes that act on ester bonds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved to form the corresponding acid and alcohol. This process can be facilitated by esterases or other hydrolytic enzymes. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Methyl 3-(4-(benzyloxy)phenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
Comparison: Methyl 3-(2,4-bis(benzyloxy)phenyl)propanoate is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds with only one benzyloxy group or other substituents. This structural difference can affect its solubility, stability, and interaction with biological targets, making it a distinct compound for various applications.
Propriétés
Formule moléculaire |
C24H24O4 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
methyl 3-[2,4-bis(phenylmethoxy)phenyl]propanoate |
InChI |
InChI=1S/C24H24O4/c1-26-24(25)15-13-21-12-14-22(27-17-19-8-4-2-5-9-19)16-23(21)28-18-20-10-6-3-7-11-20/h2-12,14,16H,13,15,17-18H2,1H3 |
Clé InChI |
DAHGWEUTFYNUPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


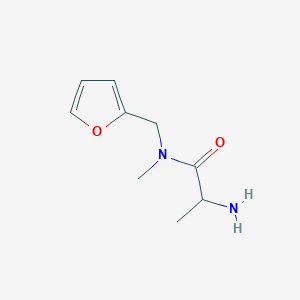
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
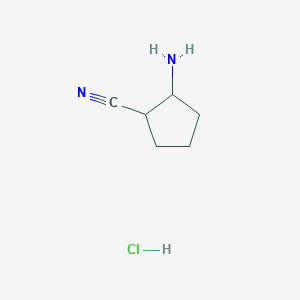
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)

![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
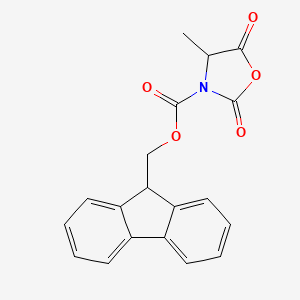
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
